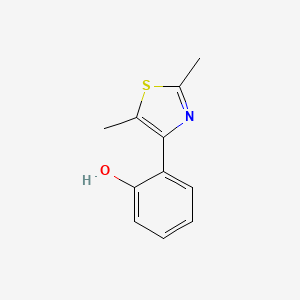

2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Academic Chemical Research

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science. nih.govbenthamdirect.com This significance stems from its presence in a wide array of natural products, such as vitamin B1 (thiamine), and its role as a core structural component in numerous synthetic compounds with diverse biological activities. nih.govnih.gov Thiazole derivatives are known to exhibit a broad spectrum of pharmacological properties. researchgate.netglobalresearchonline.net

The aromatic nature of the thiazole ring, arising from the delocalization of pi (π) electrons, provides multiple reactive sites suitable for various chemical transformations, including nucleophilic, donor-acceptor, and oxidation reactions. researchgate.net This chemical versatility allows for the synthesis of large libraries of derivatives for screening and development. analis.com.my The stability of the thiazole ring and the relative ease of its synthesis, often through well-established methods like the Hantzsch thiazole synthesis, further contribute to its widespread use in research. nih.govnih.gov The Hantzsch synthesis, a classical method, continues to be a subject of research to improve its efficiency and environmental friendliness. nih.gov

Contextualizing 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole: A Substituted Heterocyclic System Perspective

This compound is a molecule that integrates several key chemical features within a single structure. As a substituted heterocyclic system, its properties are a composite of the thiazole core and its specific substituents: two methyl groups and a 2-hydroxyphenyl group.

The core of the molecule is the 1,3-thiazole ring, which provides the foundational electronic and structural properties. The substitution pattern is crucial to its specific character. The methyl groups at positions 2 and 5 influence the molecule's steric and electronic properties. The 4-(2-hydroxyphenyl) substituent is particularly noteworthy. The phenyl ring introduces a larger aromatic system, while the ortho-hydroxyl group (-OH) offers a site for hydrogen bonding and potential metal chelation, and can significantly influence the molecule's reactivity and interaction with biological targets.

Below is a table summarizing the key computed properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NOS |

| Molecular Weight | 205.28 g/mol |

| IUPAC Name | 2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 205.05613515 Da |

| Monoisotopic Mass | 205.05613515 Da |

| Topological Polar Surface Area | 61.4 Ų |

| Heavy Atom Count | 14 |

| Data sourced from PubChem CID 86277486. nih.gov |

The synthesis of such substituted arylthiazoles can often be achieved through variations of the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov For this specific compound, the synthesis would likely involve a reaction between an appropriately substituted α-haloketone and thioacetamide.

Research Landscape and Emerging Directions for Thiazole Analogues

The research landscape for thiazole analogues is dynamic and continually evolving. researchgate.net Current research is focused on several key areas, including the development of novel and more efficient synthetic methodologies, the exploration of new biological activities, and the application of thiazole derivatives in materials science. benthamdirect.comnih.gov

One significant trend is the synthesis of hybrid molecules that incorporate the thiazole scaffold with other pharmacologically active moieties. researchgate.net This approach aims to create multifunctional molecules with enhanced or novel biological profiles. There is also considerable interest in synthesizing compounds containing multiple thiazole rings, as these have shown promising biological activity. nih.gov

Furthermore, the development of green and sustainable synthetic methods for thiazole derivatives is an active area of research. benthamdirect.com This includes the use of microwave-assisted synthesis and solid-phase techniques to reduce reaction times and improve yields. researchgate.net

The future of thiazole research will likely see a continuation of these trends, with an increasing emphasis on the rational design of molecules for specific biological targets. bohrium.com The versatility of the thiazole scaffold ensures its continued importance as a building block in the development of new functional molecules. analis.com.my As synthetic methods become more sophisticated, researchers will be able to create increasingly complex and diverse thiazole analogues, opening up new avenues for discovery in medicine and materials science. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-11(12-8(2)14-7)9-5-3-4-6-10(9)13/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USEIKZJSIKCYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Dimethyl 4 2 Hydroxyphenyl Thiazole and Analogues

Strategic Approaches to Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole. Various methods have been developed, with the Hantzsch synthesis being the most prominent, alongside several effective alternative cyclization reactions.

Hantzsch Thiazole Synthesis and its Variants for Substituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, remains the most widely utilized method for constructing the thiazole ring. libretexts.org The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. arkat-usa.org This reaction is known for its reliability and ability to produce thiazoles with a variety of alkyl, aryl, or heterocyclic substituents in good to excellent yields. mdpi.com

In the context of synthesizing this compound, a key intermediate would be an α-haloketone bearing the 2-hydroxyphenyl moiety, which would react with thioacetamide. The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring.

Over the years, numerous variants of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder or more environmentally benign conditions. mdpi.com These modifications often involve the use of catalysts, microwave irradiation, or one-pot multi-component procedures. mdpi.comencyclopedia.pub For instance, catalyst-free versions have been developed, which is advantageous for reducing costs and environmental impact. mdpi.com One-pot syntheses, where the α-haloketone is generated in situ from a ketone, a halogenating agent, and a thioamide, offer a streamlined approach. figshare.com

| Hantzsch Synthesis Variant | Key Features | Typical Reactants | Conditions |

| Classical Hantzsch Synthesis | Foundational method for thiazole ring formation. | α-haloketones, Thioamides/Thioureas | Typically refluxing in a suitable solvent like ethanol (B145695). |

| One-Pot, Multi-Component Synthesis | Efficient and atom-economical approach. | Ketones, Halogenating agents (e.g., NBS), Thioureas, Aldehydes | Often catalyzed by solid acids (e.g., silica-supported tungstosilisic acid) under conventional heating or ultrasonic irradiation. mdpi.comencyclopedia.pub |

| Microwave-Assisted Synthesis | Rapid reaction times and often improved yields. | α-haloketones, Thioamides | Microwave irradiation in a suitable solvent. organic-chemistry.org |

| Catalyst-Free Synthesis | Environmentally friendly, avoids metal catalysts. | α-chloroglycinates, Thiobenzamides/Thioureas | Conducted without a catalyst, relying on the inherent reactivity of the starting materials. mdpi.com |

| Solvent-Free Synthesis | Eco-friendly "green chemistry" approach. | 2-bromoacetophenones, Thiourea | Grinding or gentle heating of reactants without a solvent. organic-chemistry.org |

This table provides a summary of different Hantzsch synthesis variants and their key characteristics.

Alternative Cyclization Reactions for Thiazole Scaffold Construction

While the Hantzsch synthesis is prevalent, several alternative methods for constructing the thiazole scaffold offer advantages in terms of substrate scope and access to specific substitution patterns. These alternatives can be crucial for the synthesis of complex thiazole derivatives.

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. encyclopedia.pub This method is particularly useful for introducing an amino group at the C-5 position, which can be a valuable handle for further functionalization.

Another classical method is the Gabriel synthesis , which involves the cyclization of α-acylaminoketones with phosphorus pentasulfide. This reaction is effective for the preparation of 2,5-disubstituted thiazoles. encyclopedia.pub For the target molecule, this would entail the synthesis of an appropriately substituted α-acylaminoketone.

More contemporary approaches include copper-catalyzed reactions of oximes, anhydrides, and potassium thiocyanate, which can furnish thiazoles in good yields. encyclopedia.pub Additionally, domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation have been reported for the synthesis of 2-aminothiazoles.

| Alternative Synthesis Method | Key Transformation | Primary Product Type | Advantages |

| Cook-Heilbron Synthesis | Reaction of α-aminonitriles with a sulfur-containing reagent. | 5-Aminothiazoles | Mild reaction conditions, provides access to C-5 amino-substituted thiazoles. encyclopedia.pub |

| Gabriel Synthesis | Cyclization of α-acylaminoketones with a thionating agent. | 2,5-Disubstituted thiazoles | Useful for specific 2,5-substitution patterns. encyclopedia.pub |

| Copper-Catalyzed Cyclization | Condensation of oximes, anhydrides, and potassium thiocyanate. | Substituted thiazoles | Utilizes readily available starting materials. encyclopedia.pub |

| Domino Alkylation-Cyclization | Reaction of propargyl bromides with thioureas. | 2-Aminothiazoles | Rapid synthesis under microwave conditions. |

This table compares key features of alternative thiazole synthesis methods.

Regioselective Introduction of 2,5-Dimethyl Substituents onto the Thiazole Ring

The regioselective placement of the two methyl groups at the C-2 and C-5 positions of the thiazole ring is a critical aspect of the synthesis of this compound. Several synthetic strategies can achieve this specific substitution pattern.

The Gabriel synthesis is a direct approach for obtaining 2,5-disubstituted thiazoles. encyclopedia.pub This method would involve the reaction of an N-acetylated α-aminoketone with a thionating agent like phosphorus pentasulfide. The starting α-aminoketone would need to be carefully chosen to yield the desired 2,5-dimethyl substitution.

A novel method for the synthesis of 2,5-disubstituted thiazoles involves a rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters. This approach is advantageous as it circumvents the limitations of the Hantzsch synthesis for this particular substitution pattern, which can be hampered by the instability of the required α-haloaldehydes. prepchem.com

Furthermore, a one-pot microwave-assisted synthesis of 2,5-bis(pyrazol-4-yl) mdpi.comencyclopedia.pubthiazolo[5,4-d] mdpi.comencyclopedia.pubthiazoles has been developed, showcasing a method for symmetrical 2,5-disubstitution, which could potentially be adapted for the introduction of methyl groups. arkat-usa.org

Methodologies for Incorporating the 2-Hydroxyphenyl Moiety at Position 4

The introduction of the 2-hydroxyphenyl group at the C-4 position of the thiazole ring is a key step in the synthesis of the target molecule. This is typically achieved through the use of a starting material that already contains this moiety.

In the context of the Hantzsch synthesis , the most straightforward approach is to use an α-haloketone bearing the 2-hydroxyphenyl group. For instance, the reaction of 2-bromo-1-(2-hydroxyphenyl)ethan-1-one with a suitable thioamide would directly yield the 4-(2-hydroxyphenyl)thiazole core. The synthesis of such α-haloketones can be accomplished by the bromination of the corresponding 2'-hydroxyacetophenone.

A direct synthesis of 4-(4-hydroxyphenyl)thiazole has been reported, which involves the deprotection of a 4-(4-benzyloxyphenyl)thiazole precursor using aqueous hydrogen bromide. nih.gov A similar strategy could be employed for the 2-hydroxyphenyl isomer, where the hydroxyl group is protected during the thiazole ring formation and subsequently deprotected.

The synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones has also been documented, providing a platform for further modifications. These compounds are prepared from appropriately substituted α-bromoketones and thioamides, highlighting the versatility of the Hantzsch approach for incorporating substituted phenyl rings at the C-4 position.

| Methodology | Starting Material Containing the 2-Hydroxyphenyl Moiety | Key Reaction | Notes |

| Direct Hantzsch Synthesis | 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one | Cyclocondensation with a thioamide | Requires the synthesis of the corresponding α-haloketone. |

| Protecting Group Strategy | 1-(2-(Benzyloxy)phenyl)-2-bromoethan-1-one | Hantzsch synthesis followed by deprotection | The hydroxyl group is protected (e.g., as a benzyl (B1604629) ether) to prevent interference with the reaction and deprotected in a later step. |

| Synthesis of Analogues | N/A | Synthesis of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones | Provides a scaffold for further chemical transformations. |

This table outlines strategies for introducing the 2-hydroxyphenyl group at the C-4 position of the thiazole ring.

Derivatization Strategies for Structural Modification and Exploration

Once the core this compound structure is assembled, further derivatization can be carried out to explore structure-activity relationships and develop new analogues. Functionalization can be targeted at the thiazole ring itself.

Functionalization at the Thiazole Ring (C-2, C-4, C-5)

The reactivity of the thiazole ring allows for selective functionalization at its carbon positions. The electron-withdrawing nature of the nitrogen and sulfur atoms influences the reactivity of the C-2, C-4, and C-5 positions.

Functionalization at C-2: The proton at the C-2 position of the thiazole ring is the most acidic, and deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic species. This nucleophile can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce substituents at the C-2 position.

Functionalization at C-4 and C-5: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C-5 position, which is the most electron-rich carbon. However, the directing effect of existing substituents can influence the position of substitution. For instance, an activating group at C-2 can direct electrophiles to the C-5 position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for introducing aryl and vinyl groups at halogenated C-4 or C-5 positions. Direct C-H arylation at the C-5 position of thiazoles has also been achieved using palladium catalysis.

| Position | Type of Reaction | Example Reagents | Introduced Functional Group |

| C-2 | Deprotonation followed by electrophilic quench | n-BuLi, then an alkyl halide | Alkyl group |

| C-4 | Palladium-catalyzed cross-coupling | Arylboronic acid, Pd catalyst | Aryl group (requires a pre-installed halogen) |

| C-5 | Electrophilic substitution | Br₂, HNO₃/H₂SO₄ | Bromo, Nitro groups |

| C-5 | Direct C-H arylation | Aryl halide, Pd catalyst | Aryl group |

This table summarizes common functionalization strategies for the thiazole ring at different carbon positions.

Modifications on the 2-Hydroxyphenyl Substituent

The 2-hydroxyphenyl moiety of this compound and its analogues is a key site for structural modifications to modulate the compound's physicochemical and biological properties. Advanced synthetic methodologies have been developed to introduce a variety of functional groups onto this phenolic ring, enabling the synthesis of a diverse library of derivatives. These modifications can be broadly categorized into reactions involving the hydroxyl group (O-alkylation and O-acylation) and electrophilic aromatic substitution on the phenyl ring.

One common modification is the O-alkylation of the phenolic hydroxyl group. This reaction not only protects the hydroxyl group but also allows for the introduction of various alkyl or substituted alkyl chains, which can influence properties such as lipophilicity and molecular interactions. For instance, the synthesis of ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy) phenyl)-4-methylthiazole-5-carboxylate has been achieved by treating the corresponding 4-hydroxyphenyl precursor with propargyl bromide in the presence of a base like anhydrous potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). ajgreenchem.com This introduces a terminal alkyne, a versatile functional group for further chemical transformations via "click chemistry."

Electrophilic aromatic substitution represents another major strategy for functionalizing the 2-hydroxyphenyl ring. The hydroxyl group is a strongly activating, ortho-, para-directing group, which guides the regioselective introduction of substituents.

Formylation , the introduction of a formyl group (-CHO), is a valuable modification as the aldehyde functionality can serve as a synthetic handle for numerous subsequent reactions. The Vilsmeier-Haack or Duff reactions are commonly employed for this purpose. For example, 3,5-diformyl substitution on a 4-hydroxyphenyl precursor can be achieved before its condensation to form the thiazole ring.

Halogenation , the introduction of halogen atoms such as chlorine or bromine, is another important modification. Halogenated derivatives often exhibit altered electronic properties and can serve as precursors for cross-coupling reactions. The synthesis of 4-(5-chloro-2-hydroxyphenyl)thiazol-2-ylmethanone and its bromo-analogue has been reported, demonstrating that halogenation can be achieved on the hydroxyphenyl ring. mdpi.com

The following interactive data table summarizes various modifications on the 2-hydroxyphenyl substituent of thiazole analogues, detailing the reaction type, reagents, and key findings.

Principles of Sustainable Synthesis in Thiazole Chemistry

The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of thiazole derivatives to minimize the environmental impact of chemical processes. These principles focus on the use of renewable resources, the reduction of waste, and the use of less hazardous substances. nih.govnih.gov Key areas of focus in the sustainable synthesis of thiazoles include the use of green catalysts, alternative solvents, and energy-efficient reaction conditions.

Green Catalysts: The development of reusable and environmentally benign catalysts is a cornerstone of sustainable thiazole synthesis. mdpi.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled. Examples of green catalysts used in thiazole synthesis include:

Chitosan-based hydrogels: These biocatalysts, derived from a naturally occurring biopolymer, have been shown to be effective in the synthesis of thiazole derivatives. They offer advantages such as being biodegradable, non-toxic, and reusable. nih.gov

NiFe2O4 nanoparticles: These magnetic nanoparticles have been utilized as a reusable catalyst for the one-pot, three-component synthesis of thiazole scaffolds. nih.gov Their magnetic nature allows for easy separation and recycling.

Alternative Solvents: Conventional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives. In thiazole synthesis, there is a growing trend towards using:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent for many organic reactions, including the synthesis of some thiazole derivatives. mdpi.com

Ethanol-water mixtures: These solvent systems provide a greener alternative to purely organic solvents and have been successfully used in the synthesis of thiazole scaffolds. nih.gov

Solvent-free conditions: Conducting reactions without a solvent, often with the aid of microwave irradiation, is a highly sustainable approach that minimizes waste.

Energy-Efficient Methodologies: Alternative energy sources are being explored to reduce the energy consumption of chemical reactions and often lead to shorter reaction times and higher yields.

Microwave-assisted synthesis: Microwave irradiation has been widely adopted for the synthesis of thiazole derivatives. mdpi.commdpi.com This technique can significantly accelerate reaction rates and improve yields, often under solvent-free conditions. researchgate.net

Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can promote chemical reactions. nih.gov Ultrasound-assisted synthesis of thiazoles has been shown to be an efficient and eco-friendly method, leading to high yields in shorter reaction times. researchgate.net

The following interactive data table summarizes the application of sustainable principles in the synthesis of thiazole derivatives.

Comprehensive Structural Characterization and Elucidation of 2,5 Dimethyl 4 2 Hydroxyphenyl Thiazole and Analogues

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole (C₁₁H₁₁NOS), the exact molecular weight is 205.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass with high precision (e.g., calculated [M+H]⁺ for C₁₁H₁₂NOS⁺: 206.0634). nih.gov

The fragmentation pattern provides clues to the molecule's structure. The pyrimidine (B1678525) and thiazole (B1198619) rings exhibit different stabilities during fragmentation. sapub.org Common fragmentation pathways for thiazole derivatives involve the cleavage of the thiazole ring or the loss of substituents. researchgate.netasianpubs.org For the target compound, likely fragmentation could involve the loss of a methyl radical (CH₃•), carbon monoxide (CO), or cleavage at the bond connecting the thiazole and phenyl rings.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ion/Fragment | Proposed Formula | Predicted m/z |

| [M]⁺ | [C₁₁H₁₁NOS]⁺ | 205 |

| [M-CH₃]⁺ | [C₁₀H₈NOS]⁺ | 190 |

| [M-CO]⁺ | [C₁₀H₁₁NS]⁺ | 177 |

| [C₉H₈S]⁺ | Cleavage of phenyl-thiazole bond with rearrangement | 148 |

| [C₆H₅O]⁺ | Hydroxyphenyl cation | 93 |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

An X-ray crystallographic analysis would confirm the planarity of the thiazole and phenyl rings and determine the dihedral angle between them. nih.gov It would also provide detailed insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and π-π stacking between the aromatic rings, which govern the crystal packing. nih.gov Such studies are crucial for conclusively proving the molecular structure, especially when isomerism is possible. mdpi.com

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound, with the molecular formula C₁₁H₁₁NOS, a close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned formula.

Table 5: Theoretical Elemental Composition of this compound (C₁₁H₁₁NOS)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 64.36 |

| Hydrogen (H) | 1.01 | 11 | 11.11 | 5.41 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.82 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 7.80 |

| Sulfur (S) | 32.07 | 1 | 32.07 | 15.62 |

| Total | 205.30 | 100.00 |

Advanced Theoretical and Computational Investigations of 2,5 Dimethyl 4 2 Hydroxyphenyl Thiazole

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) has proven to be a powerful tool for examining the intricacies of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole. By using functionals such as B3LYP with various basis sets, researchers can accurately predict the molecule's properties.

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial in determining the most stable three-dimensional arrangement of atoms in this compound. Geometry optimization, typically performed using DFT methods, reveals the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. mjcce.org.mk For similar thiazole (B1198619) derivatives, these calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. nih.gov

Conformational analysis of related hydroxyphenyl-thiazole systems indicates the possibility of different rotational isomers (rotamers) due to the rotation around the single bond connecting the thiazole and hydroxyphenyl rings. The stability of these conformers is influenced by factors such as intramolecular hydrogen bonding between the hydroxyl group and the thiazole nitrogen atom. mdpi.com Theoretical modeling suggests that for some analogous compounds, two ground-state conformers can coexist. mdpi.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-S (thiazole) | 1.73 |

| C-N (thiazole) | 1.38 | |

| C-C (ring linkage) | 1.47 | |

| C-O (hydroxyl) | 1.36 | |

| Bond Angle (°) | C-S-C (thiazole) | 89.5 |

| C-N-C (thiazole) | 110.2 | |

| C-C-O (hydroxyphenyl) | 118.5 | |

| Dihedral Angle (°) | Thiazole-Hydroxyphenyl | 25.0 |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govacs.org A smaller gap suggests higher reactivity. nih.gov For various thiazole derivatives, the HOMO is often localized on the electron-rich hydroxyphenyl ring, while the LUMO is distributed over the thiazole moiety. mdpi.com

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In molecules like this compound, the negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.15 |

| LUMO Energy | -1.82 |

| HOMO-LUMO Gap | 3.33 |

Simulated Spectroscopic Data (IR, NMR, UV-Vis) Validation with Experimental Results

Computational methods allow for the simulation of various spectra, which can then be compared with experimental data to validate the theoretical model.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies for thiazole derivatives generally show good agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. mjcce.org.mktsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. For related compounds, a strong correlation between theoretical and experimental NMR data has been observed. mjcce.org.mkresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra. The calculated absorption maxima (λmax) and oscillator strengths for similar thiazole compounds have been shown to correspond well with experimental UV-Vis spectra, helping to identify the nature of electronic transitions, such as π-π* and n-π* transitions. scielo.org.zaresearchgate.net

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical studies often model molecules in the gas phase, molecular dynamics (MD) simulations provide a way to understand the behavior of this compound in a solvent environment. MD simulations can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics over time. For thiazole derivatives, these simulations are crucial for evaluating the stability of the compound in biological or chemical systems and for understanding interactions with its environment. nih.gov

Investigation of Tautomerism and Intramolecular Proton Transfer Mechanisms

The presence of a hydroxyl group ortho to the thiazole ring makes this compound a candidate for tautomerism, specifically keto-enol tautomerism, driven by intramolecular proton transfer.

Ground-State Tautomeric Equilibrium Analysis

In the ground state, an equilibrium can exist between the enol form (with the -OH group on the phenyl ring) and the keto form (where the proton has transferred to the thiazole nitrogen, forming a ketone-like structure on the phenyl ring). acs.orgrsc.org DFT calculations are used to determine the relative energies of these tautomers. For the related compound 4,5-dimethyl-2-(2'-hydroxyphenyl)imidazole, theoretical studies have shown that in the gas phase, the cis-enol form is the most stable, but in polar solvents, the keto form can be significantly stabilized. rsc.org The stability is dictated by a balance of factors including intramolecular hydrogen bond strength and solute-solvent interactions. rsc.org Similar computational studies on other hydroxyphenyl-heterocycle systems have also explored this tautomeric equilibrium. mdpi.comnih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) is a critical photochemical process that governs the fluorescence properties of this compound. Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the molecule, which initially exists in an enol (E) form, undergoes a rapid transfer of the phenolic proton to the nitrogen atom of the thiazole ring. This ultrafast reaction creates an excited-state keto (K*) tautomer.

Computational studies on closely related 2-(2'-hydroxyphenyl)thiazole derivatives are instrumental in elucidating this pathway. nih.govresearchgate.net The process begins with the strengthening of the intramolecular hydrogen bond (O-H···N) in the S₁ state compared to the S₀ state. This enhancement is evidenced by theoretical calculations of structural parameters and infrared vibrational frequencies. nih.gov

The ESIPT pathway is mapped by constructing potential energy curves (PECs) for both the ground and excited states along the proton transfer coordinate (typically the O-H bond distance). In the ground state, the enol form is significantly more stable. However, in the excited state, the potential energy landscape changes dramatically, making the keto tautomer the more stable species. nih.gov The transition from the locally excited enol form (E) to the tautomeric keto form (K) involves surmounting a small energy barrier. Theoretical calculations for analogues like 2-(2'-hydroxyphenyl)-4-phenylthiazole show that the height of this ESIPT potential barrier is influenced by the electronic nature and conjugation of the substituents on the thiazole ring. nih.gov For instance, a larger π-conjugation system can lead to a higher ESIPT barrier. nih.gov The reverse reaction, from the keto to the enol form in the ground state, is typically a barrierless process, ensuring the cycle's completion. nih.gov

| State | Process | Key Computational Findings |

| Ground State (S₀) | Initial Form | The enol (E) configuration is the most stable geometric form. |

| Hydrogen Bond | A relatively weak intramolecular hydrogen bond exists between the phenolic -OH and the thiazole N atom. | |

| Photoexcitation | E → E | Absorption of a photon promotes the molecule to the first excited singlet state (S₁). |

| Excited State (S₁) | Hydrogen Bond | The intramolecular hydrogen bond strengthens significantly, facilitating proton transfer. nih.gov |

| ESIPT Pathway | An ultrafast proton transfer occurs from the enol (E) to the keto (K) tautomer, crossing a small potential energy barrier. nih.govnih.gov | |

| Tautomer Stability | The keto (K) tautomer is energetically more favorable than the enol (E) form in the excited state. nih.gov | |

| Emission | K → K | The keto tautomer relaxes to its ground state via fluorescence, resulting in a large Stokes shift emission. |

| Ground State Recovery | K → E | A rapid, often barrierless, back-proton transfer restores the initial enol form. acs.org |

Proton Coupled Electron Transfer (PCET) Mechanisms

The photophysics of this compound can also be described through the lens of Proton Coupled Electron Transfer (PCET). PCET refers to reactions where both a proton and an electron are transferred. nih.gov In the context of ESIPT, the process can be viewed as an intramolecular PCET, where the proton transfer from the hydroxyl group to the thiazole nitrogen is coupled with a significant redistribution of electron density. acs.org

Upon photoexcitation, there is a substantial charge transfer from the hydroxyphenyl moiety (the proton donor) to the thiazole ring system (the proton acceptor). acs.org This initial intramolecular charge transfer (ICT) makes the phenolic proton more acidic and the thiazole nitrogen more basic, driving the proton transfer. The ESIPT process is therefore inextricably linked to this electron redistribution. Computational modeling using TD-DFT combined with analyses of molecular orbitals provides key insights into this mechanism. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis shows that the electron density shifts from the phenyl ring to the thiazole ring during the S₀ → S₁ transition, confirming the charge transfer character of the excitation. This coupled motion, where the proton translocation is facilitated by and occurs concurrently with electron rearrangement, is the hallmark of a PCET mechanism. acs.org

Computational Studies on Photophysical Properties

Computational methods are essential for predicting and understanding the photophysical properties of this compound, including how its emission characteristics are influenced by its environment and its intrinsic stability upon photoexcitation.

Solvatochromic Effects and Emission Behavior

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—in response to the polarity of its solvent. ucsb.edu Theoretical studies on related HPT derivatives show that the emission behavior is highly sensitive to the solvent environment. researchgate.net

In non-polar solvents (e.g., cyclohexane, n-hexane): The intramolecular hydrogen bond remains intact, facilitating the ESIPT process. Consequently, a single, strong fluorescence band is typically observed from the keto* tautomer, characterized by a large Stokes shift. researchgate.net

In polar aprotic solvents (e.g., acetonitrile): These solvents can disrupt the intramolecular hydrogen bond to some extent. This leads to a dual fluorescence phenomenon. One band corresponds to the normal emission from the locally excited enol* form (at a shorter wavelength), and the second, red-shifted band comes from the ESIPT-generated keto* form. researchgate.net The relative intensity of these two bands is dependent on the solvent's polarity.

In polar protic solvents (e.g., ethanol (B145695), methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to more complex behavior. They can compete for hydrogen bonding with the solute, potentially inhibiting the intramolecular ESIPT process. In some cases, this can lead to the observation of three emission bands, corresponding to the enol, keto, and a deprotonated anionic species. researchgate.net

TD-DFT calculations, often employing implicit solvent models like the Polarizable Continuum Model (PCM), can simulate these effects by calculating the absorption and emission wavelengths in various media. nih.govmdpi.com These calculations can predict the shifts in emission maxima and help interpret the experimentally observed solvatochromic behavior. rsc.orgresearchgate.net

| Solvent Type | Primary Interaction | Predicted Emission Behavior |

| Non-polar Aprotic | Minimal solute-solvent interaction; intramolecular H-bond is favored. | Single emission band from the keto* tautomer (large Stokes shift). researchgate.net |

| Polar Aprotic | Dipole-dipole interactions partially disrupt the intramolecular H-bond. | Dual emission from both enol* and keto* forms. researchgate.net |

| Polar Protic | Solvents compete for hydrogen bonding, potentially inhibiting ESIPT. | Complex emission, potentially showing enol, keto, and anionic species. researchgate.net |

Quantum Yield Predictions and Photostability Considerations

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is a crucial photophysical parameter. Computational chemistry offers methods to estimate the rates of radiative (fluorescence) and non-radiative decay pathways, which together determine the quantum yield. While direct and highly accurate prediction of quantum yields remains a significant challenge, theoretical calculations can provide valuable qualitative insights.

For many ESIPT chromophores, the quantum yield in solution can be low. nih.govfrontiersin.org This is often attributed to non-radiative decay channels, such as torsional motions or rotations around single bonds in the excited state, which provide pathways for the molecule to return to the ground state without emitting light. researchgate.net Computational studies can identify these conformational relaxation pathways and estimate their energy barriers. By calculating the energy difference between the excited and ground states and the oscillator strength of the transition, one can estimate the radiative decay rate.

Exploration of Nonlinear Optical Properties

Organic molecules with large π-conjugated systems and significant intramolecular charge transfer characteristics, such as this compound, are promising candidates for nonlinear optical (NLO) applications. nih.gov NLO materials interact with intense electromagnetic fields (like those from lasers) to produce new fields with altered frequencies, phases, or amplitudes.

The NLO response of a molecule is primarily described by its hyperpolarizabilities. The first hyperpolarizability (β) is responsible for second-order NLO effects like second-harmonic generation (SHG), while the second hyperpolarizability (γ) governs third-order effects. Computational methods, particularly DFT, are widely used to predict these properties. researchgate.netresearchgate.net

For a molecule like this compound, the significant change in dipole moment and electronic structure upon photoexcitation and proton transfer suggests a potentially strong NLO response. The charge transfer from the electron-donating hydroxyphenyl group to the electron-accepting thiazole core is a key requirement for a large first hyperpolarizability (β). nih.gov Theoretical calculations can determine the static and frequency-dependent values of polarizability (α) and hyperpolarizabilities (β and γ). These calculations help in understanding the structure-property relationships and can guide the design of new chromophores with enhanced NLO properties for applications in optical data storage, signal processing, and telecommunications. nih.govresearchgate.net

| NLO Property | Molecular Parameter | Computational Method | Significance for this compound |

| Linear Optics | Polarizability (α) | DFT/TD-DFT | Describes the linear response of the electron cloud to an electric field. |

| Second-Order NLO | First Hyperpolarizability (β) | DFT/TD-DFT | Quantifies the second-order response; requires charge asymmetry, present due to the donor-acceptor structure. nih.gov |

| Third-Order NLO | Second Hyperpolarizability (γ) | DFT/TD-DFT | Quantifies the third-order response, relevant for applications like optical switching. |

Coordination Chemistry of 2,5 Dimethyl 4 2 Hydroxyphenyl Thiazole As a Ligand

Ligand Design Principles for Metal Complexation

The design of 2,5-dimethyl-4-(2-hydroxyphenyl)thiazole as a ligand is predicated on several key principles of coordination chemistry. The strategic placement of a hydroxyl group on the phenyl ring ortho to the point of attachment to the thiazole (B1198619) ring is crucial. This arrangement facilitates the formation of a stable five- or six-membered chelate ring upon coordination with a metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands.

The primary donor sites on the ligand are the phenolic oxygen and the thiazole nitrogen atom. nih.gov The hydroxyl group can be deprotonated to form a phenolate, which is a strong, hard anionic oxygen donor, favoring coordination with a wide range of metal ions. The thiazole ring contains a nitrogen atom which acts as a borderline donor site. The combination of a hard oxygen donor and a borderline nitrogen donor makes this ligand particularly suitable for coordinating with various transition metals. The presence of methyl groups on the thiazole ring can introduce steric hindrance, which may influence the coordination geometry and the nuclearity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. General synthetic procedures often entail dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)). orientjchem.org The reaction may be carried out at room temperature or with heating, and sometimes requires the addition of a base to facilitate the deprotonation of the phenolic hydroxyl group. The resulting metal complex often precipitates from the solution and can be isolated by filtration.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. The disappearance of the broad ν(O-H) band of the free ligand and a shift in the ν(C=N) stretching frequency of the thiazole ring upon complexation indicate the involvement of the phenolic oxygen and thiazole nitrogen in bonding to the metal ion. ajol.info

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal center. The appearance of d-d transition bands, which are absent in the free ligand, is indicative of complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites can provide evidence of complex formation.

Mass Spectrometry: This technique helps in determining the molecular weight and confirming the stoichiometry of the metal complexes. orientjchem.org

Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the complex, which is used to confirm the proposed empirical formula. ekb.eg

| Technique | Purpose | Key Observables |

| FT-IR | Identify coordination sites | Disappearance of ν(O-H) band; Shift in ν(C=N) frequency |

| UV-Vis | Determine coordination geometry | Appearance of d-d transition bands |

| NMR | Confirm structure (diamagnetic) | Shifts in proton/carbon signals near donor atoms |

| Mass Spec | Confirm stoichiometry | Molecular ion peak corresponding to the complex |

| Elemental Analysis | Confirm empirical formula | Percentage composition of C, H, N, S |

Nature of Metal-Ligand Interactions and Bonding Modes (O, N, S Donor Atoms)

The this compound ligand typically acts as a bidentate chelating agent, coordinating to a metal center through the phenolic oxygen and the thiazole nitrogen atom. ekb.eg

Oxygen (O) Donor: The primary interaction involves the deprotonated hydroxyl group, forming a strong metal-oxygen (M-O) covalent bond. This is evidenced in FT-IR spectra by the disappearance of the characteristic O-H stretching vibration upon complexation. nih.gov

Nitrogen (N) Donor: The nitrogen atom of the thiazole ring provides a lone pair of electrons to form a coordinate bond with the metal center (M-N). This interaction is confirmed by a shift in the C=N stretching frequency in the FT-IR spectrum of the complex compared to the free ligand. ajol.info

Sulfur (S) Donor: While the thiazole sulfur atom possesses a lone pair of electrons, its involvement in coordination is less common. It is a soft donor and may form a weak interaction with soft metal ions. In most cases, it is not directly involved in the primary chelation, but it could potentially act as a bridging atom to form polynuclear complexes under specific conditions.

The predominant bonding mode is bidentate (O, N) chelation, which results in the formation of a stable six-membered ring structure involving the metal center.

Elucidation of Coordination Geometries and Oxidation States of Metal Centers

The coordination geometry of the metal center in complexes of this compound is determined by the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. taylorandfrancis.com The oxidation state of the metal ion is generally preserved from the starting metal salt used in the synthesis.

Commonly observed geometries for transition metal complexes with similar bidentate ligands include:

Square Planar: Often adopted by d⁸ metal ions such as Ni(II) and Pt(II) in a 1:2 metal-to-ligand ratio. ekb.eg

Tetrahedral: Can be formed by d¹⁰ ions like Zn(II) and Cd(II), or with some d⁷ ions like Co(II). researchgate.net

Octahedral: This is a common geometry for many transition metals, including Co(II), Ni(II), and Cu(II). taylorandfrancis.comnih.gov The six coordination sites can be occupied by two or three bidentate ligands, or by a combination of the ligand and solvent molecules or other co-ligands (like water or halide ions). nih.gov

The specific geometry can be inferred from electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements. For instance, the position and number of d-d transition bands in the UV-Vis spectrum are characteristic of a particular geometry. nih.gov

| Metal Ion (Example) | Common Oxidation State | Likely Geometry (with 2:1 Ligand Ratio) |

| Cu(II) | +2 | Distorted Octahedral or Square Planar |

| Ni(II) | +2 | Octahedral or Square Planar |

| Co(II) | +2 | Octahedral or Tetrahedral |

| Zn(II) | +2 | Tetrahedral |

Theoretical Modeling of Metal-Ligand Complexes and Their Electronic Structures

DFT calculations can be used to:

Confirm Coordination Geometry: Theoretical models can predict the most stable coordination geometry (e.g., square planar vs. tetrahedral) by comparing the calculated energies of different possible structures. nih.gov

Analyze Metal-Ligand Bonding: The nature of the bonds between the metal and the O, N, and S donor atoms can be analyzed. This includes calculating the bond order and examining the molecular orbitals involved in the bonding.

Simulate Spectroscopic Properties: Theoretical methods can predict FT-IR vibrational frequencies and electronic transitions (UV-Vis spectra). mdpi.com Comparing these simulated spectra with experimental data helps to validate the proposed structure of the complex.

Investigate Electronic Structure: Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide information about the electronic properties and reactivity of the complex. researchgate.net The HOMO-LUMO energy gap is an important parameter related to the stability and electronic transitions of the molecule.

These theoretical studies complement experimental data, providing a deeper understanding of the structure and bonding at a molecular level. researchgate.net

Structure Activity Relationship Sar Investigations of 2,5 Dimethyl 4 2 Hydroxyphenyl Thiazole Analogues in Academic Research

Impact of Thiazole (B1198619) Ring Substitution Patterns on Molecular Function

The thiazole ring is a privileged scaffold in many pharmacologically active compounds. nih.govglobalresearchonline.netnih.gov Modifications to the substituents on this heterocyclic core can significantly alter the electronic, steric, and hydrophobic properties of the entire molecule, thereby influencing its interaction with biological targets.

In broader studies of thiazole derivatives, the presence of a methyl group on the thiazole ring has been identified as a crucial factor for certain biological activities. For instance, in some series of anticancer agents, the replacement of a larger group with a simple methyl group on the thiazole ring was found to be essential for antitumor activity. nih.gov While direct comparative studies isolating the specific contribution of both the C-2 and C-5 methyl groups simultaneously are limited, the general principle is that these alkyl groups contribute to the lipophilicity of the molecule, which can affect its ability to cross cell membranes. Furthermore, their steric bulk can influence the orientation of the molecule within a binding pocket.

The 4-aryl substituent is a common feature in many bioactive thiazole derivatives, and its electronic properties are often key determinants of activity. nih.govnih.gov The 2-hydroxyphenyl group at the C-4 position of the thiazole core is particularly significant due to the specific placement of the hydroxyl (-OH) group. The ortho-hydroxyl group is strategically positioned to act as both a hydrogen bond donor and acceptor. This functionality allows it to form critical intramolecular or intermolecular hydrogen bonds, which can stabilize a specific conformation of the molecule or facilitate strong binding to a biological target, such as an enzyme or receptor.

Systematic Structural Modifications of the Hydroxyphenyl Ring and its Linker

Systematic modifications of the hydroxyphenyl ring are a primary strategy for exploring and optimizing the SAR of this chemical series. Changes to the position of the hydroxyl group, the addition of other substituents, and alterations to the linkage between the phenyl and thiazole rings can provide deep insights into the binding requirements of the target.

The precise location of the hydroxyl group on the phenyl ring is critical. Moving the hydroxyl group from the ortho- (position 2) to the meta- (position 3) or para- (position 4) position can drastically alter the molecule's ability to form key hydrogen bonds, thereby affecting its biological activity. nih.govresearchgate.net

Further SAR studies involve introducing additional substituents onto the hydroxyphenyl ring. The nature of these substituents—whether they are electron-donating (e.g., methoxy, methyl) or electron-withdrawing (e.g., halogen, nitro)—can fine-tune the electronic properties of the phenyl ring and introduce new points of interaction. nih.gov SAR studies on various 4-phenylthiazole (B157171) analogues have shown that both electron-donating and electron-withdrawing groups can be beneficial for activity, depending on the specific biological target. nih.govnih.gov For example, in one study on anticancer agents, a hydroxyl group on the benzene (B151609) ring was found to enhance activity, whereas a fluorine atom diminished it. ijper.org

Below is a table summarizing general findings from SAR studies on related 4-phenylthiazole analogues.

| Modification on Phenyl Ring | General Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Often well-tolerated or enhances activity | Increases electron density, may improve hydrophobic interactions. | nih.govnih.gov |

| Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Can enhance activity | Alters electronic distribution, may form specific halogen bonds or hydrogen bonds. | nih.gov |

| Hydroxyl Group (-OH) Position | Highly position-dependent (ortho vs. meta vs. para) | Affects ability to form key intra- and intermolecular hydrogen bonds. | nih.govresearchgate.net |

| Halogen Substituents (e.g., -F, -Cl) | Variable; can increase or decrease activity | Can serve as a hydrogen bond acceptor and impact lipophilicity. | ijper.org |

While the parent compound features a direct covalent bond between the thiazole and hydroxyphenyl rings, another avenue of SAR investigation involves introducing a linker between these two moieties. Modifying this linker's length, flexibility, and stereochemistry can significantly impact biological activity by altering the relative orientation of the two ring systems.

In a relevant study on a similar 4-arylthiazole scaffold, researchers investigated alternatives to a direct carbonyl linker between the thiazole "B" ring and a phenyl "C" ring. acs.org This modification was prompted by metabolic instability, where the carbonyl group was readily reduced to an inactive hydroxyl form. To address this, the linker was modified to enhance stability and alter conformational freedom. For instance, introducing a double bond in place of the carbonyl group to create cis- and trans- isomers introduced geometric constraints. acs.org Such modifications that alter the rigidity and spatial arrangement of the key pharmacophoric groups are a powerful tool for optimizing drug-like properties and exploring the conformational requirements of the target's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. ptfarm.pl For thiazole derivatives, QSAR studies have been employed to identify the key physicochemical properties that govern their function. ijpsdronline.com

These models are built using a dataset of analogues and their corresponding measured activities. A wide range of molecular descriptors are calculated for each molecule, which quantify various properties:

Electronic Descriptors: Such as atomic charges and dipole moment, which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and molar refractivity, which relate to the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Which describe the connectivity and branching of the molecule. nih.gov

Statistical methods like Multiple Linear Regression (MLR) are then used to build a mathematical equation that relates a combination of these descriptors to the biological activity. ptfarm.pl For instance, a QSAR study on a series of thiazole derivatives might reveal that high activity is correlated with a low value for a specific steric descriptor (indicating a preference for smaller substituents at a certain position) and a high value for an electrostatic descriptor (indicating the importance of a particular charge distribution). nih.govnih.gov

3D-QSAR methods, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), go further by considering the 3D fields (steric and electrostatic) around the molecules. ijpsdronline.comnih.gov These models can generate contour maps that visualize regions where bulky groups or specific electrostatic charges are predicted to enhance or diminish activity, providing a visual guide for the design of new, more potent analogues.

Molecular Docking and Ligand-Target Interaction Profiling

Extensive searches of academic and scientific literature have revealed a notable absence of specific molecular docking and ligand-target interaction profiling studies for the compound 2,5-dimethyl-4-(2-hydroxyphenyl)thiazole. While the broader class of thiazole derivatives has been the subject of numerous computational studies to elucidate their binding mechanisms with various biological targets, research focusing explicitly on the this compound analogue is not publicly available in the reviewed scientific literature.

Binding Mode Analysis

There are no published studies detailing the binding mode analysis of this compound with any specific protein targets. Consequently, information regarding its orientation, conformation, and placement within a protein's active site is not available. Scientific inquiry into how this particular compound interacts with biological macromolecules at a molecular level has not yet been reported.

Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

Due to the lack of specific molecular docking studies for this compound, there is no available data on the key intermolecular interactions it may form with potential biological targets. Academic research has not yet characterized the specific hydrogen bonds, hydrophobic contacts, or other non-covalent interactions that would govern its binding affinity and selectivity. While the presence of a hydroxyl group and aromatic rings suggests the potential for such interactions, empirical or computational evidence to support this for the specific compound is absent from the current body of scientific literature.

Mechanistic Investigations of in Vitro Biological Activities of 2,5 Dimethyl 4 2 Hydroxyphenyl Thiazole Derivatives

Enzyme Inhibition Mechanisms

Derivatives of the thiazole (B1198619) scaffold have been extensively studied for their potential to inhibit a wide range of enzymes involved in various pathological conditions. The core structure allows for diverse substitutions, leading to compounds with high affinity and specificity for different enzyme active sites.

Thiazole derivatives have demonstrated inhibitory activity against several key enzymes, including xanthine (B1682287) oxidase, lipoxygenase, carbonic anhydrase, SHP-2, enoyl-ACP reductase, and dihydrofolate reductase (DHFR).

Xanthine Oxidase: This enzyme is a critical target in the management of hyperuricemia and gout. Certain thiazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, with some compounds exhibiting IC50 values in the sub-micromolar range. For instance, one of the most potent compounds in a study, GK-20, registered an IC50 value of 0.45 µM. researchgate.net Structure-activity relationship studies have revealed that di-substituted compounds on a specific ring (Ring B) are more potent than their mono-substituted counterparts, with para-substitution being particularly crucial for inhibitory potential. researchgate.net

Lipoxygenase (LOX): Lipoxygenases are involved in inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to directly inhibit 5-lipoxygenase (5-LOX). nih.gov One notable compound, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, has demonstrated potent anti-inflammatory activity as a 5-LOX inhibitor. nih.gov Additionally, other thiazole derivatives have shown inhibitory activity against soybean lipoxygenase, with some compounds having an ID50 of 0.01 mmol. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are involved in various physiological processes, and their inhibitors are used as diuretics and for treating glaucoma. Morpholine-derived thiazoles have been investigated as inhibitors of bovine carbonic anhydrase-II (CA-II). rsc.org These derivatives exhibited varying degrees of inhibitory action, with some showing greater affinity than the standard drug, acetazolamide. rsc.org Benzo[d]thiazole-5- and 6-sulfonamides have also been synthesized and shown to be effective inhibitors of several human CA isoforms, including CA I, II, VII, and the tumor-associated CA IX. researchgate.net Some of these sulfonamide derivatives displayed subnanomolar or low nanomolar inhibition constants. researchgate.net

SHP-2: Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP-2) is an oncoprotein and a target for anti-cancer therapy. A 4-methylthiazole (B1212942) derivative exhibited a balanced profile of biochemical and cellular activity with a reported SHP2 IC50 of 6 nM. nih.gov The interaction with the allosteric binding site of SHP2 was found to be highly stereospecific. nih.gov

Enoyl-ACP Reductase (InhA): This enzyme is crucial for the survival of Mycobacterium tuberculosis. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, which are related heterocyclic structures, have been evaluated as dual inhibitors of enoyl-ACP reductase and DHFR. mdpi.comnih.gov Molecular docking studies suggest that these compounds can bind to the active site of the enoyl-ACP reductase. mdpi.comnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in nucleotide synthesis and a target for anticancer and antimicrobial drugs. Thiazole derivatives have been explored as DHFR inhibitors. mdpi.com For example, a 2,4-substituted-1,3-thiazole compound showed potent DHFR inhibition with an IC50 of 0.06 μM. mdpi.com The binding affinity is thought to be enhanced by interactions with specific amino acid residues like Phe31 and Arg22. mdpi.com

Interactive Data Table: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Thiazole Derivative Class | Reported IC50 / Ki Value | Reference |

| Xanthine Oxidase | Thiazole-5-carboxylic acid derivative (GK-20) | IC50: 0.45 µM | researchgate.net |

| 5-Lipoxygenase | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Potent inhibitor (specific value not provided) | nih.gov |

| Carbonic Anhydrase-II | Morpholine (B109124) derived thiazole | Ki: 9.64 ± 0.007 μM | rsc.org |

| SHP-2 | 4-methylthiazole derivative | IC50: 6 nM | nih.gov |

| DHFR | 2,4-substituted-1,3-thiazole | IC50: 0.06 μM | mdpi.com |

Kinetic studies are crucial for understanding the mechanism by which a compound inhibits an enzyme. Such studies can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.

For a potent thiazole-5-carboxylic acid derivative (GK-20) that inhibits xanthine oxidase, enzyme kinetic studies revealed a mixed-type inhibition behavior. researchgate.net This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, likely at a site distinct from the active site.

In the case of a morpholine-derived thiazole that inhibits carbonic anhydrase-II, kinetic analysis of the most potent compound demonstrated concentration-dependent inhibition with a Ki value of 9.64 ± 0.007 μM. rsc.org

A study on a reversible and competitive SHP2 inhibitor (C21), which is structurally distinct but provides insight into potential mechanisms, showed an inhibition constant (Ki) of 4.6 µM. nih.gov The competitive nature indicates that the inhibitor binds to the active site of the enzyme, directly competing with the substrate. nih.gov

Biomolecular Interaction Studies

The biological activity of a compound is often predicated on its ability to interact with biomolecules such as DNA and proteins.

Several thiazole derivatives have been investigated for their ability to bind to DNA, which can be a mechanism for their anticancer activity. The interaction of a novel thiazole derivative with calf-thymus DNA (CT-DNA) was studied, and the results suggested a strong binding affinity via an intercalative mode. nih.gov This mode of binding involves the insertion of the planar aromatic rings of the molecule between the base pairs of the DNA double helix. Another study on thiazole derivatives linked to an N-phenylmorpholine moiety also indicated an intercalation binding mode for most of the tested compounds. cu.edu.eg However, some thiazole derivatives, such as certain benzothiazoles, have been shown to act as DNA minor groove-binding agents rather than intercalators. mdpi.com

The interaction of thiazole derivatives with various proteins is a key aspect of their mechanism of action. Due to their structural features, thiazole derivatives have a high potential to interact with different protein kinases. researchgate.net The combination of a thiazole moiety with amino acids or peptides has been reported to enhance the ability of the resulting hybrid molecules to bind to target proteins. rsc.org

Studies on morpholine-based thiazoles as inhibitors of bovine carbonic anhydrase-II suggest that these compounds can be strategically modified to improve binding affinity and selectivity. rsc.org The thiazole and morpholine moieties can enhance inhibitory efficacy by interacting with the binding sites of the target enzyme. rsc.org

Cellular Mechanism of Action Studies (In Vitro Models)

In vitro studies using cell lines are essential for elucidating the cellular mechanisms through which a compound exerts its biological effects.

Several novel thiazole derivatives have shown promising in vitro cytotoxic activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer cells. nih.govresearchgate.net For instance, one thiazole derivative exhibited strong cytotoxic effects against HepG-2 and MCF-7 cell lines, with lower toxicity towards normal human lung fibroblasts (WI-38), suggesting a degree of selectivity for cancer cells. nih.gov

The mechanism of cytotoxicity for some thiazole derivatives has been linked to the induction of apoptosis (programmed cell death). For example, certain 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways. nih.gov This was evidenced by a reduction in the mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. nih.gov Furthermore, some compounds were found to affect the expression of key apoptotic proteins like p53, cytochrome C, and Bax. nih.gov

Cell cycle analysis of cancer cells treated with certain thiazole derivatives has shown that these compounds can cause cell cycle arrest at different phases. One study found that a particular thiazole derivative induced cell cycle arrest in the S phase for HCT-116 and HeLa cancer cell lines, and in the G2/M phase for the MCF-7 cancer cell line. researchgate.net

Interactive Data Table: Cytotoxic Activity of Thiazole Derivatives

| Cell Line | Thiazole Derivative | Reported IC50 Value | Reference |

| MDA-MB-231 (Breast Cancer) | 4-chlorophenylthiazolyl derivative | 3.52 µM | mdpi.com |

| MDA-MB-231 (Breast Cancer) | 3-nitrophenylthiazolyl derivative | 1.21 µM | mdpi.com |

| HepG-2 (Liver Cancer) | DIPTH | 11.23 µg/mL | nih.gov |

| MCF-7 (Breast Cancer) | DIPTH | 15.48 µg/mL | nih.gov |

| HCT-116 (Colon Cancer) | DIPTH | 25.12 µg/mL | nih.gov |

Investigations into Cellular Pathways Modulation

Research into the specific molecular mechanisms of 2,5-Dimethyl-4-(2-hydroxyphenyl)thiazole and its close derivatives is an emerging field. While broad biological activities have been reported, detailed investigations into how these compounds modulate specific cellular signaling pathways are necessary to understand their therapeutic potential.

Recent studies have begun to explore the effects of related thiazole compounds on key cellular pathways involved in cell proliferation, inflammation, and apoptosis. For instance, a series of 2-amino-N-substituted-4-(p-tolyl)thiazole-5-carboxamide derivatives were investigated for their impact on the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth and survival. In this study, molecular docking was used to predict the interaction between the compounds and the PI3Kα enzyme. The analysis revealed that the thiazole derivatives could fit into the ATP-binding pocket of the enzyme, with specific substitutions, such as a 4-fluorophenyl group, showing a high docking score and forming key hydrogen bonds with amino acid residues like Val851.

Another study on novel thiazole-based pyrazoline derivatives demonstrated their ability to induce apoptosis in cancer cell lines through the modulation of Bcl-2 family proteins. These compounds were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a crucial event in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent cell death. The table below summarizes the observed effects of these related thiazole derivatives on specific molecular targets within these pathways.

| Derivative Class | Pathway Investigated | Key Molecular Target | Observed Effect | Reference |

| 2-amino-N-substituted-4-(p-tolyl)thiazoles | PI3K/Akt/mTOR | PI3Kα | Predicted binding to ATP pocket, inhibition of enzyme activity | |

| Thiazole-based pyrazoline hybrids | Intrinsic Apoptosis | Bcl-2 Family Proteins | Downregulation of Bcl-2, Upregulation of Bax, leading to an increased Bax/Bcl-2 ratio |

These findings from related compounds suggest that this compound derivatives could potentially exert their biological effects by targeting similar central signaling nodes. However, direct experimental evidence for the specific compound is needed to confirm these hypotheses.

Analysis of Subcellular Localization and Interaction

Understanding where a compound accumulates within a cell and what it interacts with is fundamental to elucidating its mechanism of action. For this compound derivatives, this area of investigation is crucial for identifying direct molecular targets.

While specific subcellular localization studies for this compound are not yet widely published, research on functionally similar small molecules provides a framework for potential mechanisms. The physicochemical properties of a molecule, such as its lipophilicity and charge, heavily influence its ability to cross cellular membranes and accumulate in specific organelles. The presence of a hydroxyl group and a thiazole ring suggests that these compounds may interact with both polar and non-polar environments within the cell.

Computational approaches, such as molecular docking, have been employed to predict the interactions between thiazole derivatives and specific protein targets. For example, in the study of 2-amino-N-substituted-4-(p-tolyl)thiazole-5-carboxamides, docking simulations were essential in identifying PI3Kα as a potential intracellular target. The analysis predicted specific hydrogen bond and hydrophobic interactions within the enzyme's active site, providing a molecular basis for the observed inhibitory activity.

Similarly, studies on other heterocyclic compounds have utilized fluorescently tagged analogs to visualize their accumulation in living cells. This technique could be applied to this compound derivatives to directly observe their localization in compartments such as the mitochondria, endoplasmic reticulum, or nucleus. Such studies would provide invaluable information about their potential sites of action. The table below outlines potential interaction sites and the methods used to study them for related compound classes.

| Interaction Type | Potential Subcellular Target/Organelle | Method of Investigation | Predicted Outcome for Thiazole Derivatives | Reference |

| Protein-Ligand Binding | Kinase Active Sites (e.g., PI3Kα) | Molecular Docking | Inhibition of catalytic activity through competitive binding at the ATP site | |

| Protein-Protein Interaction Modulation | Apoptotic Regulators (e.g., Bcl-2) | Western Blot, Co-immunoprecipitation | Disruption of protein complexes, leading to downstream signaling activation |

Direct experimental validation is paramount to confirm these computational predictions and to build a comprehensive model of how this compound derivatives function at the subcellular level.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-4-(2-hydroxyphenyl)thiazole, and what critical parameters influence yield and purity?

The synthesis typically involves cyclocondensation of substituted thioamides with α-haloketones or via Hantzsch thiazole formation. Key parameters include solvent choice (e.g., DMSO for polar intermediates), reaction time (e.g., 18-hour reflux for cyclization), and purification methods (e.g., recrystallization in water-ethanol mixtures to improve purity). Yield optimization often requires adjusting stoichiometric ratios and temperature gradients during distillation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the thiazole core and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. Purity assessment via HPLC with UV detection at 254 nm is recommended, given the aromatic and heterocyclic moieties .

Q. How can researchers design preliminary biological activity screens for this compound?

Use in vitro cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric method) to evaluate antiproliferative effects against cancer cell lines . Pair this with enzyme inhibition assays targeting kinases or proteases, leveraging the thiazole ring’s affinity for ATP-binding pockets. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) to minimize artifacts .

Q. What stability considerations are critical for storing and handling this compound?

The hydroxyl and thiazole groups make it sensitive to oxidation and hydrolysis. Store under inert atmosphere (argon) at -20°C in amber vials. Monitor stability via periodic HPLC analysis. For aqueous experiments, use buffered solutions (pH 6–8) to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in multi-step reactions?

Employ Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). For example, replace traditional reflux with microwave-assisted synthesis to reduce reaction time and byproduct formation. Use intermediates like 4-(2-hydroxyphenyl)thiazole-5-carbaldehyde for regioselective methylation, monitored by TLC or in situ IR .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT-calculated structures)?